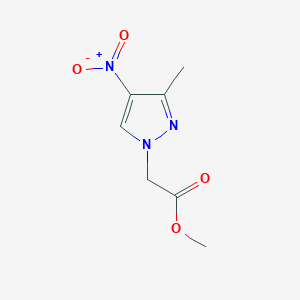![molecular formula C18H18FNO4 B2822165 [(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate CAS No. 878578-44-0](/img/structure/B2822165.png)
[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate” consists of 18 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms. The exact spatial arrangement of these atoms would require more detailed information such as a crystallographic study or computational modeling.Physical and Chemical Properties Analysis
The physical and chemical properties of a substance can give us an idea of how it behaves under different conditions. For “this compound”, specific properties like density, boiling point, vapor pressure, and others are not available in the current data .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and evaluation of methyl 4-bromo-2-methoxybenzoate, a compound with structural similarities, involved bromination and hydrolysis steps, showcasing a methodology that might be applicable to or provide insights for synthesizing related compounds. This process resulted in a high yield and purity, highlighting the importance of meticulous synthesis methods in obtaining high-quality chemical compounds (Chen Bing-he, 2008).
Potential Applications in Medical Imaging
- Novel radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease by PET. This research demonstrates the potential of fluorinated compounds in developing diagnostic tools for neurodegenerative diseases, suggesting a possible application area for similarly structured compounds (M. Cui et al., 2012).
Influence on Material Properties
- The study on fluorinated liquid crystals explored the photoresponsive behaviour and UV stability of specific fluorinated compounds, providing insights into how fluorination and methoxy groups might influence the physical properties and applications of materials in displays and photonic devices (P. L. Praveen & D. Ojha, 2012).
Molecular Interaction and Stability
- Research into hyperbranched poly(ether ketones) with phenylene units sheds light on the synthesis of monomers leading to materials with diverse solubility and potential applications in advanced polymer engineering, suggesting the structural influence of phenyl and fluoro groups on material properties (A. Morikawa, 1998).
Wirkmechanismus
Mode of Action
The mode of action of “[(2-Phenylethyl)carbamoyl]methyl 3-fluoro-4-methoxybenzoate” is currently unknown due to the lack of specific information . .
Action Environment
The action of “this compound” can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific cellular context in which the compound is acting.
Eigenschaften
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-fluoro-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-16-8-7-14(11-15(16)19)18(22)24-12-17(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQVAPRNMBICQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2822086.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)





![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2822094.png)
![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2822095.png)

![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2822099.png)
![(E)-methyl 2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)benzoate](/img/structure/B2822103.png)

![N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2822105.png)
